molecular formula C21H23NO5 B2645685 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1787903-29-0

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2645685
CAS No.: 1787903-29-0
M. Wt: 369.417
InChI Key: FYGRRPCMNMIUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1787903-29-0) is a benzofuran-2-carboxamide derivative supplied for research and development purposes. This compound has a molecular formula of C21H23NO5 and a molecular weight of 369.41 g/mol . Benzofuran-based compounds are of significant scientific interest due to their diverse biological activities. Research into structurally related 7-methoxy-benzofuran-2-carboxamide compounds has demonstrated potential neuroprotective properties, showing protective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells . Some analogues in this class have also exhibited antioxidant activity, including the ability to scavenge free radicals and inhibit in vitro lipid peroxidation . This suggests potential research applications for this chemical scaffold in investigating pathways involved in oxidative stress and neuronal damage. The product is available in various quantities to support your laboratory work . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-6-8-15(9-7-14)19(26-11-10-23)13-22-21(24)18-12-16-4-3-5-17(25-2)20(16)27-18/h3-9,12,19,23H,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRRPCMNMIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The subsequent steps involve the introduction of the hydroxyethoxy and methylphenyl groups through nucleophilic substitution and etherification reactions. The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzofuran derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()

Key Structural Differences :

  • Core Structure : Both compounds share a benzofuran-2-carboxamide backbone.
  • Substituents :
    • Target Compound : 7-methoxy group; N-substituent with hydroxyethoxy and 4-methylphenyl.
    • Analog () : 7-(4-methoxybenzyl); N-methoxy and N-methyl groups.

Physicochemical Properties :

  • The hydroxyethoxy group in the target compound increases hydrophilicity compared to the 4-methoxybenzyl substituent in the analog, which is more lipophilic.
  • The N-methyl and N-methoxy groups in the analog may reduce steric hindrance compared to the bulkier ethyl side chain in the target compound.

Structural Analog: 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()

Key Structural Differences :

  • Core Structure : Benzofuran with acetic acid () vs. benzofuran-2-carboxamide (target).
  • Substituents :
    • Target Compound : 7-methoxy; hydroxyethoxy and 4-methylphenyl ethyl chain.
    • Analog () : 5-fluoro, 7-methyl, 3-methylsulfanyl; acetic acid group.

Pharmacological Implications :

  • The acetic acid group in ’s compound may enhance ionic interactions in biological systems, whereas the carboxamide in the target compound offers hydrogen-bonding versatility (both donor and acceptor).

Crystallographic Insights :

  • ’s compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds . The target compound’s hydroxyethoxy group may similarly participate in intermolecular hydrogen bonding, influencing solubility and crystal packing.

Charge and Molecular Weight Considerations ()

Molecular Weight :

  • The target compound’s molecular weight is estimated to be ~440–470 g/mol (based on structure), intermediate between ’s listed compounds (274.229 and 624.689 g/mol).

Charge Parameters :

    Biological Activity

    N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta (Aβ) aggregation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

    Chemical Structure and Properties

    The compound can be characterized by its complex structure, which includes a benzofuran moiety and various substituents that influence its biological activity. The presence of the hydroxyethoxy and methoxy groups is particularly significant for its interaction with biological targets.

    1. Neuroprotective Effects

    Recent studies have demonstrated that derivatives of benzofuran, including the compound , exhibit neuroprotective properties against Aβ-induced cytotoxicity. For instance, compounds similar to this compound have shown significant neuroprotection in mouse hippocampal neuronal HT22 cells when exposed to Aβ42 aggregates. These findings indicate a promising avenue for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

    CompoundConcentration (μM)Neuroprotection (%)
    4a2570
    4b2565
    5a2560

    2. Modulation of Aβ Aggregation

    The compound has been observed to modulate Aβ aggregation kinetics significantly. In controlled experiments, it was found that at varying concentrations (1, 5, and 25 μM), the compound could either promote or inhibit Aβ fibrillogenesis depending on its structural modifications.

    • At 1 μM , a mild promotion of Aβ fibrillogenesis was noted.
    • At 5 μM , the promotion increased significantly.
    • At 25 μM , a dramatic increase in fibrillogenesis was observed.

    These results suggest that the specific arrangement and type of substituents on the benzofuran ring play a crucial role in determining the compound's activity.

    Concentration (μM)Fibrillogenesis Promotion (Fold Increase)
    11.57
    51.92
    252.70

    Mechanistic Insights

    Molecular docking studies have provided insights into how this compound interacts with Aβ aggregates. The orientation of the bicyclic aromatic rings is critical for its ability to inhibit or promote aggregation. The presence of specific functional groups has been correlated with enhanced binding affinity to Aβ aggregates.

    Case Studies

    One notable study involved the administration of this compound in an animal model exhibiting hyperlipidemia induced by Triton WR-1339. The results indicated a significant reduction in triglyceride levels after treatment with the compound, showcasing its potential as a therapeutic agent for metabolic disorders as well.

    Q & A

    Q. What are the key synthetic routes for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide?

    The synthesis typically involves:

    • Benzofuran core preparation : Start with 7-methoxy-1-benzofuran-2-carboxylic acid derivatives (e.g., esterification or amidation).
    • Side-chain introduction : React the benzofuran core with 2-(4-methylphenyl)-2-(2-hydroxyethoxy)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
    • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization for high-purity yields. Optimization: Adjust reaction time, temperature (e.g., 0–25°C), and solvent polarity (e.g., DMF or THF) to minimize byproducts .

    Q. How is the compound characterized structurally and chemically?

    Characterization involves:

    • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C7, hydroxyethoxy chain).
    • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups.
      • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ via HRMS).
      • X-ray crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding networks .

    Q. What biological targets are hypothesized for this compound?

    Based on structural analogs (e.g., benzofuran-2-carboxamides):

    Target Mechanism Supporting Evidence
    Kinases (e.g., EGFR) Competitive ATP-binding inhibitionAnalog studies showing IC₅₀ < 1 μM
    GPCRs Allosteric modulation of serotonin receptorsSimilar compounds in neuroprotection assays
    Epigenetic enzymes HDAC or DNMT inhibitionBenzofuran derivatives in cancer models

    Advanced Research Questions

    Q. How can synthetic yield be optimized while maintaining purity?

    • Catalytic systems : Use Pd/Cu catalysts for coupling steps (e.g., Sonogashira for alkyne intermediates).
    • Flow chemistry : Reduce reaction time and improve reproducibility for multi-step syntheses .
    • Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted amine or hydrolyzed ester). Adjust stoichiometry (1.2:1 molar ratio of benzofuran core to amine) to drive reaction completion .

    Q. How to resolve contradictions in reported biological activity data?

    Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

    • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.
    • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
    • Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

    Q. What computational strategies predict the compound’s interaction with biological targets?

    • Docking studies : Use AutoDock Vina or Schrödinger to model binding poses in kinase ATP pockets.
    • MD simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS).
    • Pharmacophore modeling : Identify critical features (e.g., methoxy group for hydrophobic interactions) .

    Q. How to address poor aqueous solubility in in vitro assays?

    • Formulation : Use cyclodextrin-based solubilizers or PEGylation.
    • Prodrug design : Introduce phosphate esters at the hydroxyethoxy chain for enhanced solubility, which hydrolyze in vivo .

    Q. Why might in vitro activity fail to translate to in vivo models?

    Potential reasons include:

    • Pharmacokinetics (PK) : Poor oral bioavailability due to first-pass metabolism.
    • Protein binding : High plasma protein binding reduces free drug concentration.
    • Metabolic stability : Use LC-MS/MS to identify major metabolites (e.g., O-demethylation by CYP450 enzymes). Mitigation: Optimize logP (2–5) via structural modifications (e.g., replacing methoxy with trifluoromethoxy) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.